6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate
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Overview
Description
Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester is a complex organic compound with a unique structure that combines elements of cyclohexane, carboxylic acid, and dibenzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester typically involves multiple steps. One common approach is to start with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the 4-methylphenylsulfonyl group. The final step involves the esterification with 6-oxo-6H-dibenzo[b,d]pyran-3-ol under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to bind to these targets with high specificity, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane and carboxylic acid moieties but differ in their additional functional groups.
Dibenzo[b,d]pyran derivatives: These compounds have the dibenzopyran structure but may lack the cyclohexanecarboxylic acid and 4-methylphenylsulfonyl groups.
Uniqueness
Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications where such properties are desired.
Properties
CAS No. |
329706-20-9 |
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Molecular Formula |
C27H25NO6S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H25NO6S/c1-17-9-12-21(13-10-17)35(31,32)28-19-6-4-5-18(15-19)26(29)33-20-11-14-23-22-7-2-3-8-24(22)27(30)34-25(23)16-20/h2-3,7-14,16,18-19,28H,4-6,15H2,1H3 |
InChI Key |
JQGJKFNYCYEWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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